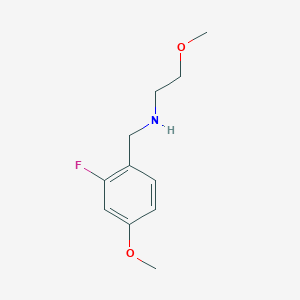![molecular formula C12H15ClFN B7903444 N-[(2-chloro-3-fluorophenyl)methyl]cyclopentanamine](/img/structure/B7903444.png)
N-[(2-chloro-3-fluorophenyl)methyl]cyclopentanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(2-chloro-3-fluorophenyl)methyl]cyclopentanamine is an organic compound with the molecular formula C12H15ClFN. It is characterized by the presence of a cyclopentane ring attached to an amine group, which is further connected to a benzene ring substituted with chlorine and fluorine atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-chloro-3-fluorophenyl)methyl]cyclopentanamine typically involves the reaction of cyclopentanamine with 2-chloro-3-fluorobenzyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
N-[(2-chloro-3-fluorophenyl)methyl]cyclopentanamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The chlorine and fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted benzene derivatives.
Aplicaciones Científicas De Investigación
N-[(2-chloro-3-fluorophenyl)methyl]cyclopentanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes
Mecanismo De Acción
The mechanism of action of N-[(2-chloro-3-fluorophenyl)methyl]cyclopentanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
N-[(2-chloro-3-fluorophenyl)methyl]-N-(2-chloroethyl)cyclopentanamine: Contains an additional chloroethyl group, which may alter its chemical and biological properties.
N-[(2-chloro-3-fluorophenyl)methyl]cyclohexanamine: Similar structure but with a cyclohexane ring instead of a cyclopentane ring, potentially affecting its reactivity and interactions.
Uniqueness
N-[(2-chloro-3-fluorophenyl)methyl]cyclopentanamine is unique due to its specific substitution pattern on the benzene ring and the presence of a cyclopentane ring. These structural features contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development .
Propiedades
IUPAC Name |
N-[(2-chloro-3-fluorophenyl)methyl]cyclopentanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClFN/c13-12-9(4-3-7-11(12)14)8-15-10-5-1-2-6-10/h3-4,7,10,15H,1-2,5-6,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXZBKNKZZUWMNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NCC2=C(C(=CC=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClFN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
amine](/img/structure/B7903367.png)

amine](/img/structure/B7903377.png)


![Ethyl({[3-fluoro-5-(trifluoromethyl)phenyl]methyl})amine](/img/structure/B7903399.png)





![N-[(3-Chloro-2-fluorophenyl)methyl]cyclopentanamine](/img/structure/B7903437.png)
amine](/img/structure/B7903446.png)

